4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate
Description
Properties
IUPAC Name |
4-[(2-methylbenzimidazol-1-yl)methyl]-N-phenylpiperidine-1-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O.C2H2O4/c1-16-22-19-9-5-6-10-20(19)25(16)15-17-11-13-24(14-12-17)21(26)23-18-7-3-2-4-8-18;3-1(4)2(5)6/h2-10,17H,11-15H2,1H3,(H,23,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPOWJMVOTXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)NC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. These activities suggest that the compound may interact with a variety of targets within the body.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects. The compound’s interaction with its targets and the resulting changes would depend on the specific target and the context within the body.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could impact its bioavailability and distribution within the body.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biological Activity
The compound 4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing intracellular signaling pathways that regulate cell function and behavior .
- Enzymatic Inhibition : It may inhibit enzymes involved in key metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
Case Studies
- Anticancer Activity : A study evaluated the efficacy of the compound against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on cancer cell proliferation .
- Neuroprotective Effects : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, highlighting its potential for treating neurodegenerative diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High tissue distribution with a preference for brain tissue.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions needs further investigation.
- Excretion : Excreted mainly through urine.
Comparison with Similar Compounds
Compound 14 ():
- Structure : 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide.
- Key Differences : Replaces the 2-methylbenzimidazole with a 5-chloro-2-oxobenzodiazol-1-yl group and substitutes the N-phenyl group with 4-methylphenyl.
- Activity : Exhibits potent inhibition of OGG1 (IC₅₀ ~15 nM), attributed to the electron-withdrawing chloro and keto groups enhancing target binding .
VU0155069 ():
- Structure : Contains a 5-chloro-2-oxo-benzimidazol-1-ylpiperidine core linked to a naphthamide moiety.
- Key Differences : Incorporates a naphthalenecarboxamide substituent and lacks the methylene bridge.
- Activity : Functions as a selective antagonist for GPR52, a GPCR implicated in neuropsychiatric disorders, with high binding affinity (Ki <50 nM) .
Benzimidazole Derivatives with Anticancer Activity
Entity 1 ():
- Structure : 7-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)butoxy)-4-methylene-2-phenyl-4H-chromen-5-ol.
- Key Differences: Combines benzimidazole with a chromenol scaffold via a butoxy linker.
- Activity : Demonstrates anti-proliferative effects on MCF-7 breast cancer cells (IC₅₀ = 25.72 ± 3.95 µM) and induces apoptosis in tumor-bearing mice .
Drug 2 ():
- Structure : 4-(1H-Benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline.
- Key Differences : Substitutes the piperidine with a fluoroethyl-methylaniline group.
- Activity : Cytotoxic against U87 glioblastoma cells (IC₅₀ = 45.2 ± 13.0 µM), less potent than doxorubicin (IC₅₀ = 16.6 ± 2.5 µM) .
Antimicrobial and PROTAC Derivatives
Compound 4j ():
- Structure : 1-(3-Fluoro-4-methoxypyrrolidin-1-yl)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol.
- Key Differences : Pyrrolidine and propan-2-ol substituents instead of piperidine-carboxamide.
B3 ():
- Structure : HDAC6 PROTAC with a benzimidazole-PEG-pomalidomide conjugate.
- Key Differences : Complex PROTAC design linking benzimidazole to a cereblon-binding moiety.
- Activity : Degrades HDAC6 selectively (DC₅₀ <10 nM) via ubiquitin-proteasome system recruitment .
Critical Analysis of Substituent Effects
- 2-Methylbenzimidazole vs. Chloro/Oxo Groups : The 2-methyl group in the target compound likely enhances lipophilicity compared to electron-withdrawing substituents (e.g., 5-chloro-2-oxo in Compound 14), which improve target binding but may reduce solubility .
- Biological Outcomes: Anticancer derivatives () prioritize bulky aromatic substituents (e.g., chromenol, naphthamide), while antimicrobial agents (–7) favor heterocyclic alcohols (e.g., azetidine carbonitrile) .
Q & A
Q. Purity Optimization :
- Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) to isolate high-purity intermediates.
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N concordance within ±0.4%) .
Basic: Which spectroscopic and chromatographic methods confirm structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm benzimidazole aromatic protons (δ 7.2–8.1 ppm), piperidine methylene (δ 3.5–4.0 ppm), and N-phenyl carboxamide (δ 6.5–7.4 ppm) .
- ¹³C NMR : Verify carbonyl carbons (δ 165–170 ppm) and quaternary benzimidazole carbons (δ 140–150 ppm) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~434 for the free base) .
- Infrared (IR) Spectroscopy : Detect carboxamide C=O stretch (~1650 cm⁻¹) and benzimidazole C=N stretch (~1600 cm⁻¹) .
- HPLC : Retention time consistency (e.g., 8–10 min under gradient conditions) ensures batch-to-batch reproducibility .
Advanced: How do structural modifications influence biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight critical motifs:
| Substituent | Biological Impact | Evidence Source |
|---|---|---|
| 2-Methyl benzimidazole | Enhances lipophilicity and membrane permeability, improving CNS targeting | |
| N-Phenyl carboxamide | Modulates receptor binding affinity; electron-withdrawing substituents (e.g., -NO₂) reduce activity | |
| Piperidine methylation | Steric hindrance affects binding pocket interaction; removal increases conformational flexibility |
Q. Methodology :
- Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., kinase panels).
- Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., histamine receptors) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay conditions or impurity profiles:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Impurity Interference : Re-test batches with ≥98% purity (via HPLC) to exclude off-target effects from byproducts like unreacted benzimidazole .
- Species-Specificity : Validate activity across multiple cell lines (e.g., human vs. murine macrophages) to identify species-dependent metabolic differences .
Advanced: What computational methods predict stability and reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess oxidative stability (e.g., benzimidazole C-H bonds vs. piperidine N-oxide formation) .
- Molecular Dynamics (MD) : Simulate aqueous solubility and aggregation propensity using GROMACS with TIP3P water models .
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation pathways (HPLC-MS/MS for degradant profiling) .
Advanced: How to design enzyme interaction studies?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., cytochrome P450 3A4) on a sensor chip to measure binding kinetics (ka, kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Crystallography : Co-crystallize the compound with the enzyme (e.g., PDB deposition) to resolve binding modes at ≤2.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
